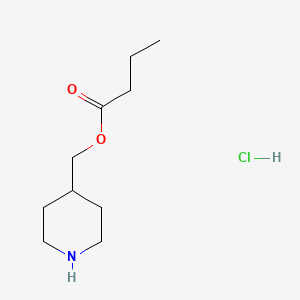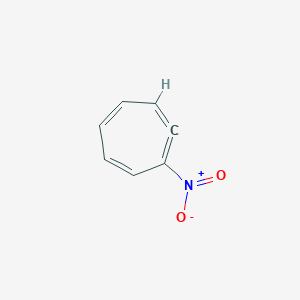![molecular formula C20H43IOSi B14218016 Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane CAS No. 824404-36-6](/img/structure/B14218016.png)
Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane is a chemical compound with the molecular formula C20H43IOSi. It is an organosilicon compound that features a tert-butyl group, a dimethylsilane group, and a long alkyl chain with an iodine atom at the terminal position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silanol with 14-iodotetradecanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a strong acid or base to facilitate the formation of the ether bond between the silanol and the alcohol. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as halides, amines, or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding silanols or siloxanes.
Reduction Reactions: The iodine atom can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium halides, amines, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of tert-butyl[(14-substituted-tetradecyl)oxy]dimethylsilane.
Oxidation Reactions: Formation of tert-butyl[(14-iodotetradecyl)oxy]silanol or siloxane.
Reduction Reactions: Formation of tert-butyl[(14-tetradecyl)oxy]dimethylsilane.
Scientific Research Applications
Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane has several applications in scientific research:
Biology: Employed in the synthesis of bioactive molecules and as a precursor for radiolabeled compounds used in imaging studies.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane involves its ability to undergo various chemical transformations. The iodine atom at the terminal position can participate in substitution reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The tert-butyl and dimethylsilane groups provide steric hindrance and stability, making the compound suitable for use in complex synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl[(4-iodobutyl)oxy]dimethylsilane
- Tert-butyl[(10-iododecyl)oxy]dimethylsilane
- Tert-butyl[(16-iodohexadecyl)oxy]dimethylsilane
Uniqueness
Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane is unique due to its specific chain length and the presence of an iodine atom at the terminal position. This structure provides distinct reactivity and properties compared to similar compounds with shorter or longer alkyl chains. The compound’s ability to undergo a wide range of chemical reactions makes it a valuable tool in synthetic chemistry .
Properties
CAS No. |
824404-36-6 |
|---|---|
Molecular Formula |
C20H43IOSi |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
tert-butyl-(14-iodotetradecoxy)-dimethylsilane |
InChI |
InChI=1S/C20H43IOSi/c1-20(2,3)23(4,5)22-19-17-15-13-11-9-7-6-8-10-12-14-16-18-21/h6-19H2,1-5H3 |
InChI Key |
SUTQZJLVNBTGBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-5-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide](/img/structure/B14217948.png)
![3-Bromo-2-methoxy-5-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14217967.png)

![Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate](/img/structure/B14217975.png)
![3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14217983.png)
![3-[(2-Methoxyethyl)amino]-N,N-dimethylbut-2-enamide](/img/structure/B14217987.png)

methanone](/img/structure/B14218003.png)
![2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate](/img/structure/B14218008.png)

![3-Methyl-2-{[5-(morpholin-4-yl)-5-oxopentyl]oxy}-4-propoxybenzaldehyde](/img/structure/B14218023.png)

